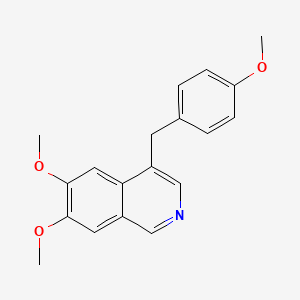
6,7-Dimethoxy-4-(4-methoxybenzyl)isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dimethoxy-4-(4-methoxybenzyl)isoquinoline is a benzylisoquinoline alkaloid. This compound is known for its unique structure, which includes methoxy groups at the 6 and 7 positions of the isoquinoline ring and a 4-methoxybenzyl group attached to the nitrogen atom. It has been isolated from natural sources such as the plant Annona squamosa .
准备方法
Synthetic Routes and Reaction Conditions
One method for synthesizing 6,7-dimethoxy-4-(4-methoxybenzyl)isoquinoline involves the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid (PPA) . This reaction yields 6,7-dimethoxy-3,4-dihydroisoquinoline, which can then be further processed to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can potentially be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.
化学反应分析
Types of Reactions
6,7-Dimethoxy-4-(4-methoxybenzyl)isoquinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups in the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can yield tetrahydroisoquinoline derivatives .
科学研究应用
6,7-Dimethoxy-4-(4-methoxybenzyl)isoquinoline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has been studied for its potential biological activities, including anti-cancer properties.
Industry: It can be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6,7-dimethoxy-4-(4-methoxybenzyl)isoquinoline involves its interaction with specific molecular targets and pathways. For example, it has been shown to induce apoptosis in cancer cells by interacting with DNA and disrupting cell cycle progression . The exact molecular targets and pathways involved are still under investigation.
相似化合物的比较
Similar Compounds
Coclaurine: Another benzylisoquinoline alkaloid found in Annona squamosa.
6,7-Dimethoxy-3,4-dihydroisoquinoline: A precursor in the synthesis of 6,7-dimethoxy-4-(4-methoxybenzyl)isoquinoline.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy groups and benzyl substitution contribute to its stability and reactivity, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
61190-20-3 |
|---|---|
分子式 |
C19H19NO3 |
分子量 |
309.4 g/mol |
IUPAC 名称 |
6,7-dimethoxy-4-[(4-methoxyphenyl)methyl]isoquinoline |
InChI |
InChI=1S/C19H19NO3/c1-21-16-6-4-13(5-7-16)8-14-11-20-12-15-9-18(22-2)19(23-3)10-17(14)15/h4-7,9-12H,8H2,1-3H3 |
InChI 键 |
FATMOMPOECTJKE-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)CC2=CN=CC3=CC(=C(C=C32)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



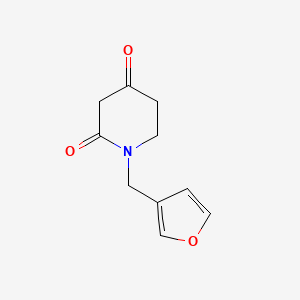

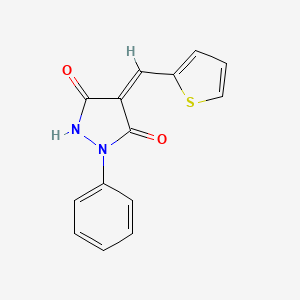
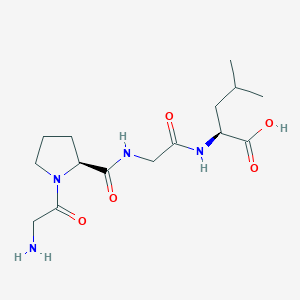
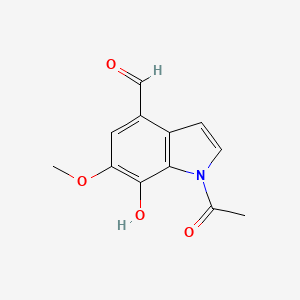




![4-Chloro-5-[(4-methylphenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12904763.png)
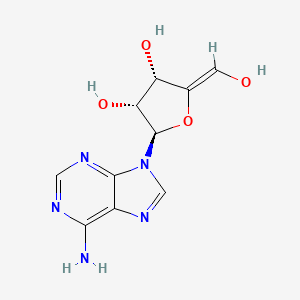
![Dimethyl[5-pentyl-4-(propan-2-yl)furan-2-yl]phenylsilane](/img/structure/B12904769.png)

